2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpyrrolidine and 1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The key step involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 1-methylpyrrolidine under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the pyrrolidine moiety.
1-Methylpyrrolidine: A simpler analog without the tetrahydroisoquinoline moiety.
Uniqueness
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature and the presence of both the pyrrolidine and tetrahydroisoquinoline moieties. This combination imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Biological Activity
2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula: C13H17N3 and a molecular weight of approximately 217.29 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a pyrrolidine moiety, which is critical for its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Neuroprotective Effects : Studies have shown that compounds similar to tetrahydroisoquinolines can protect neurons from oxidative stress and apoptosis, potentially through the modulation of neuroinflammatory pathways .
- Anticancer Activity : In vitro assays have demonstrated that derivatives of tetrahydroisoquinoline exhibit selective cytotoxicity against various cancer cell lines, including HeLa and PC3 cells. The IC50 values for these compounds often fall within the range of 8.3 µM to 34.34 µM, indicating significant anticancer potential .
Biological Activity Summary Table
Activity | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Cytotoxicity | HeLa | 8.3 | 36.21 |
Cytotoxicity | PC3 | 13.15 | 113.08 |
Cytotoxicity | MCF-7 | 31.37 | Not specified |
Cytotoxicity | SKBR-3 | 34.34 | Not specified |
Case Studies
- Neuroprotective Properties : A study conducted on similar tetrahydroisoquinoline derivatives revealed their ability to cross the blood-brain barrier in animal models. This property is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease .
- Anticancer Studies : In a comprehensive screening of various tetrahydroisoquinoline derivatives against human cancer cell lines, it was found that compounds with higher lipophilicity (measured by logP values) displayed better anticancer activity. This correlation suggests that the structural modifications in the tetrahydroisoquinoline scaffold can enhance its efficacy against cancer cells while minimizing cytotoxic effects on non-tumor cells .
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its therapeutic potential:
- Absorption : The compound's lipophilicity suggests favorable absorption characteristics.
- Distribution : Its ability to penetrate the blood-brain barrier indicates potential central nervous system activity.
- Metabolism : Further studies are required to elucidate metabolic pathways and identify potential active metabolites.
- Excretion : Understanding the excretion pathways will be essential for assessing long-term safety and efficacy.
Properties
CAS No. |
159497-36-6 |
---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H22N2/c1-16-9-4-7-15(16)12-17-10-8-13-5-2-3-6-14(13)11-17/h2-3,5-6,15H,4,7-12H2,1H3/t15-/m0/s1 |
InChI Key |
UFRIEVVMSCERPQ-HNNXBMFYSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CN2CCC3=CC=CC=C3C2 |
Canonical SMILES |
CN1CCCC1CN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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